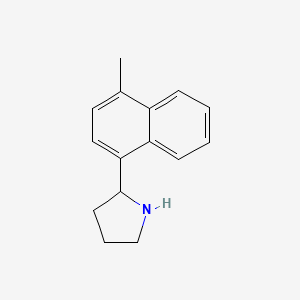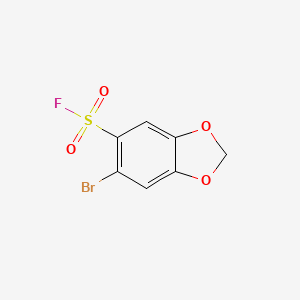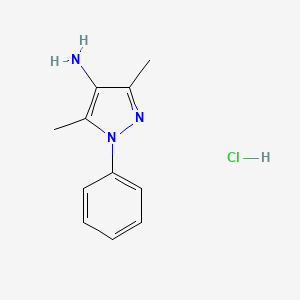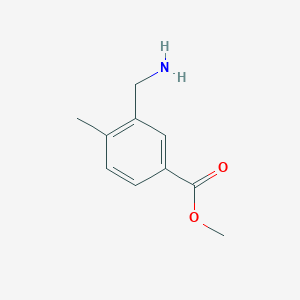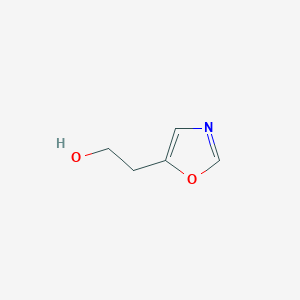
2-(1,3-Oxazol-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Another method includes the use of tert-butylimino-tri(pyrrolidino)phosphorane/sodium trifluoroacetate (BTPP/NaTFA) dual-base system in combination with an air-stable nickel (II) precatalyst .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. For instance, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and various aldehydes in ionic liquids allows for high-yield production . This method is advantageous due to the reusability of ionic liquids as solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different oxazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed reactions using phosphine ligands are common for arylation and alkenylation.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, which have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
2-(1,3-Oxazol-5-yl)ethan-1-ol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoroacetyl)oxazole: Known for its use in medicinal chemistry and drug discovery.
5-Acetyl-2,4-dimethyl-1,3-oxazole: Used in organic synthesis and material science.
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol: Similar in structure but with different functional groups, leading to varied applications.
Uniqueness
2-(1,3-Oxazol-5-yl)ethan-1-ol is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in different fields. Its ability to undergo various modifications makes it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C5H7NO2 |
|---|---|
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
2-(1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c7-2-1-5-3-6-4-8-5/h3-4,7H,1-2H2 |
Clé InChI |
IKJGHVPKJBNLJA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=N1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



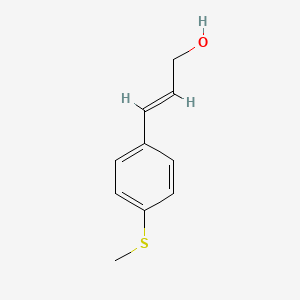
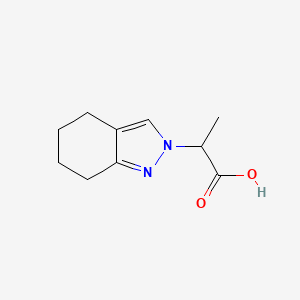
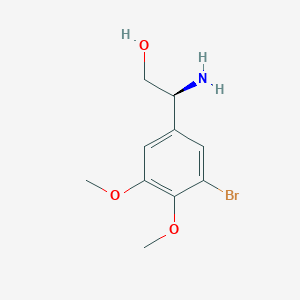
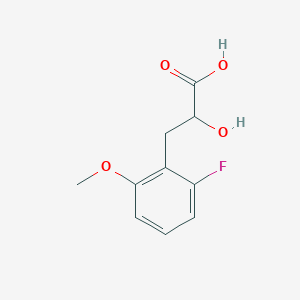

![3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B13594060.png)


